molecular formula C22H27N3O3S B6097371 N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide

N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide

Katalognummer B6097371
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: YFKMYSQKXREUQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as ABP-700, is a novel and potent positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This compound has shown promising results in preclinical studies for the treatment of cognitive impairment associated with neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Wirkmechanismus

N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The α7 nAChR plays a crucial role in cognitive function, memory, and attention. This compound enhances the activity of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the amount of neurotransmitter released and an enhancement of synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an improvement in cognitive function, memory, and attention, as well as a reduction in inflammation and oxidative stress. This compound has also been shown to enhance synaptic plasticity and increase the amount of neurotransmitter released.

Vorteile Und Einschränkungen Für Laborexperimente

N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has several advantages for lab experiments. It is a potent and selective modulator of the α7 nAChR, which makes it an excellent tool for studying the role of this receptor in various neurological disorders. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that this compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic uses.

Zukünftige Richtungen

There are several future directions for research on N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. One direction is to further investigate its potential therapeutic uses in neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to study the safety and efficacy of this compound in clinical trials. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on synaptic plasticity and neurotransmitter release. Finally, there is a need for the development of more potent and selective modulators of the α7 nAChR, which could lead to the discovery of new therapies for neurological disorders.

Synthesemethoden

The synthesis of N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide involves multiple steps, including the preparation of the starting materials, the formation of the piperazine intermediate, and the final coupling reaction with the methanesulfonamide group. The detailed synthesis method can be found in the literature.

Wissenschaftliche Forschungsanwendungen

N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and ADHD. This compound has also been investigated for its potential use in the treatment of pain and addiction.

Eigenschaften

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-prop-2-enylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-3-13-25(29(2,27)28)21-11-9-20(10-12-21)22(26)24-16-14-23(15-17-24)18-19-7-5-4-6-8-19/h3-12H,1,13-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKMYSQKXREUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.